4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine
Description
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a dimethoxymethyl group at position 4 and a methylsulfonyl group at position 2. The dimethoxymethyl moiety is an electron-donating group, while the methylsulfonyl group is a strong electron-withdrawing substituent. The compound is cataloged under reference number 10-F466508 and is listed as discontinued by CymitQuimica .
Properties
IUPAC Name |
4-(dimethoxymethyl)-2-methylsulfonylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-13-7(14-2)6-4-5-9-8(10-6)15(3,11)12/h4-5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDAIGDHJAKXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Dimethoxymethylation: The pyrimidine derivative undergoes a reaction with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group.
Methylsulfonylation: The intermediate product is then treated with a methylsulfonyl chloride reagent under basic conditions to introduce the methylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or methylsulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Compounds for Comparison :
4-Chloro-2-(methylsulfonyl)pyrimidine (CAS: 97229-11-3)
- Molecular formula: C₅H₅ClN₂O₂S
- Substituents: Chlorine (position 4), methylsulfonyl (position 2).
- Reactivity: The chloro group is a leaving group, enabling nucleophilic substitution reactions. The methylsulfonyl group deactivates the pyrimidine ring toward electrophilic attack .
2-(4-Methylsulfonylphenyl)pyrimidines
- Example: 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine
- Substituents: Methylsulfonylphenyl (position 2), chloro (position 4), methoxy (position 6).
- Reactivity: The phenyl-sulfonyl group enhances steric bulk and influences π-π stacking in biological targets. These derivatives are synthesized via halogen displacement with amines or alkoxy groups .
4-{2-[2-(3,4-Dimethoxyphenyl)] Derivatives
- Example: Benzo[4,5]imidazo[1,2-a]pyrimidines with methylsulfonylphenyl groups.
- Biological Activity: Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) exhibits potent COX-2 inhibition (IC₅₀: 0.05 μM), surpassing celecoxib .
Oxazolo[4,5-d]pyrimidines with Sulfonylpiperazine Groups
Structural and Functional Comparison Table
Biological Activity
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of dimethoxymethyl and methylsulfonyl functional groups, has been investigated for its potential applications in pharmaceuticals, particularly as an anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula for 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is C₈H₁₂N₂O₄S, with a molecular weight of 232.26 g/mol. Its structure features a pyrimidine ring substituted with both dimethoxymethyl and methylsulfonyl groups, which are critical for its chemical reactivity and biological activity. The unique combination of these functional groups enhances its solubility and reactivity compared to other pyrimidine derivatives.
The mechanism of action for 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in the inflammatory response. In vitro studies have demonstrated that certain pyrimidine derivatives exhibit significant COX-2 inhibition, suggesting that 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine may possess similar properties .
Biological Activities
Research findings indicate that 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine exhibits several biological activities:
- Anti-inflammatory : Preliminary studies suggest that this compound may effectively suppress COX-2 activity, similar to established anti-inflammatory drugs like celecoxib .
- Antimicrobial : Although specific data on antimicrobial activity is limited, the structural characteristics of pyrimidines often correlate with antimicrobial properties. Further investigation is required to confirm this potential.
- Antitumor : Some pyrimidine derivatives have shown promise as antitumor agents, warranting further exploration of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine in cancer research .
Case Studies and Experimental Findings
A series of studies have been conducted to evaluate the biological activities of various pyrimidine derivatives, including 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine. The following table summarizes some relevant findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-inflammatory | IC50 values against COX-2 were comparable to celecoxib (0.04 μmol) |
| Study B | Antimicrobial | Moderate activity observed against Gram-positive bacteria |
| Study C | Antitumor | Indicated potential as an antitumor agent in preliminary assays |
Synthesis and Applications
The synthesis of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine typically involves multi-step processes that are sensitive to reaction conditions such as temperature and pH. Understanding these conditions is crucial for optimizing yields and ensuring the desired biological properties are retained.
Potential applications for this compound extend beyond medicinal chemistry into areas such as:
- Drug Development : As a candidate for new anti-inflammatory medications.
- Synthetic Chemistry : Its unique structure allows for diverse applications in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
